
Tris phosphate dibasic
Overview
Description
Tris phosphate dibasic (C₄H₁₁NO₇P₂) is a derivative of tris(hydroxymethyl)aminomethane (Tris), widely utilized in biochemistry and molecular biology for its buffering capabilities in the pH range of 7.0–9.0 . Unlike traditional Tris buffer, it incorporates phosphate groups, enabling dynamic proton donation/acceptance to stabilize pH in sensitive applications such as nucleic acid electrophoresis, enzyme assays, and protein separations . Its alkaline stability makes it ideal for protocols requiring consistent pH under conditions where slight fluctuations could compromise molecular integrity or enzymatic activity.
Preparation Methods
Chemical Synthesis of Tris Phosphate Dibasic
Stoichiometric Reaction Between Tris and Phosphoric Acid
This compound is synthesized via a neutralization reaction between tris(hydroxymethyl)aminomethane (Tris) and phosphoric acid. The reaction proceeds as follows:
4\text{H}{11}\text{NO}3 \, (\text{Tris}) + \text{H}3\text{PO}4 \rightarrow \text{C}8\text{H}{25}\text{N}2\text{O}{10}\text{P} \, (\text{this compound}) + 2 \, \text{H}2\text{O}
The molar ratio of Tris to phosphoric acid is critical. A 2:1 ratio ensures the formation of the dibasic salt, where two Tris molecules neutralize two acidic protons from phosphoric acid, leaving one ion .
Table 1: Reaction Parameters for this compound Synthesis
Parameter | Value | Source |
---|---|---|
Tris:Phosphoric Acid | 2:1 molar ratio | |
Temperature | Room temperature (25°C) | |
Solvent | Deionized water | |
Reaction Time | 24 hours (stirring) |
pH Adjustment and Crystallization
Post-reaction, the pH is adjusted to 7.4–8.0 using Tris base or HCl to stabilize the dibasic form . The solution is then concentrated via rotary evaporation and crystallized at 4°C. The crystals are filtered, washed with cold ethanol, and lyophilized to yield a white powder .
Physicochemical Characterization
Molecular and Structural Properties
This compound has a molecular weight of 340.27 g/mol and a molecular formula of . Its structure comprises two Tris molecules coordinated to a ion via hydrogen bonding and ionic interactions .
Table 2: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 809.8°C at 760 mmHg | |
Flash Point | 443.5°C | |
Hydrogen Bond Donors | 11 | |
Hydrogen Bond Acceptors | 12 | |
Solubility | >100 mg/mL in water |
Spectroscopic and Chromatographic Analysis
Fourier-transform infrared (FTIR) spectroscopy confirms the presence of phosphate () bands at 1080 cm and 940 cm, while nuclear magnetic resonance (NMR) reveals peaks corresponding to Tris methylene groups at δ 3.6–3.8 ppm . High-performance liquid chromatography (HPLC) purity exceeds 99% when synthesized under optimized conditions .
Industrial and Laboratory-Scale Production
Large-Batch Manufacturing
Industrial production employs continuous stirred-tank reactors (CSTRs) with automated pH control. Key steps include:
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Feed Preparation : Tris (121.1 g/L) and phosphoric acid (49.0 g/L) dissolved in deionized water .
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Neutralization : Reactant streams mixed at 25°C with real-time pH monitoring.
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Purification : Ultrafiltration to remove unreacted precursors, followed by spray drying .
Quality Control Metrics
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Purity : Assessed via ion-exchange chromatography (IEC) to quantify residual Tris and phosphate .
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Moisture Content : Karl Fischer titration ensures <0.5% water content .
Applications in Buffer Systems
Tris-Phosphate Buffers for Molecular Biology
This compound is integral to Tris-buffered saline (TBS), widely used in immunoassays and nucleic acid hybridization. A standard TBS formulation includes:
Adjustments to pH 7.4–8.0 are made using Tris base or HCl .
Table 3: Buffer Preparation Protocol
Component | Concentration | Role |
---|---|---|
This compound | 25 mM | Buffering agent |
NaCl | 0.13 M | Ionic strength |
KCl | 0.0027 M | Stabilizer |
Liposome and Drug Delivery Systems
In liposome research, this compound stabilizes pH during encapsulation. For example, calcein-loaded liposomes utilize TBS with 25 mM this compound to maintain osmotic balance .
Challenges and Optimization Strategies
Impurity Control
Residual Tris and phosphate ions are common impurities. Dialysis against 10 mM EDTA (pH 8.0) for 48 hours reduces contaminants to <0.1% .
Stability Under High-Temperature Conditions
This compound decomposes above 200°C, releasing ammonia and phosphorus oxides . Lyophilization and storage at -20°C extend shelf life to 24 months .
Chemical Reactions Analysis
Types of Reactions
Tris phosphate dibasic undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it dissociates into sodium ions (Na⁺) and phosphate ions (PO₄³⁻).
Complexation: It can form complexes with metal ions, which is useful in water treatment processes.
Neutralization: It reacts with acids to form corresponding salts and water.
Common Reagents and Conditions
Acids: Reacts with hydrochloric acid (HCl) to form sodium chloride (NaCl) and phosphoric acid.
Metal Ions: Forms complexes with calcium (Ca²⁺), magnesium (Mg²⁺), and other metal ions.
Major Products Formed
Sodium chloride (NaCl): Formed during neutralization reactions with hydrochloric acid.
Metal complexes: Formed during reactions with metal ions.
Scientific Research Applications
Buffering Agent in Biochemical Reactions
Tris phosphate dibasic is primarily recognized for its buffering capacity, which is crucial in maintaining pH stability during biochemical reactions. The optimal buffering range of Tris is between pH 7.3 and 9.3 at 20°C, making it suitable for numerous enzymatic reactions and biological assays.
Key Characteristics:
- pH Stability : The pH of Tris solutions can significantly change with dilution and temperature variations. For instance, a Tris buffer prepared at pH 7.0 at 4°C may drop to pH 5.95 when used at 37°C .
- Compatibility : While Tris is effective for many applications, it is not recommended for RNA work due to its reactive amine group, which can interfere with treatments aimed at removing RNases .
Common Buffers Involving this compound:
Buffer Type | Composition | Purpose |
---|---|---|
TAE (Tris-Acetate-EDTA) | 242 g Tris base, 37.2 g EDTA, glacial acetic acid | Used in gel electrophoresis |
TBE (Tris-Boric Acid-EDTA) | 108 g Tris base, 55 g boric acid, EDTA | Alternative to TAE for DNA electrophoresis |
TE Buffer | 10 mM Tris-HCl, 1 mM EDTA | Used for DNA storage |
Protein Isolation and Analysis
This compound plays a significant role in the isolation and analysis of proteins from biological samples. Its buffering properties help maintain the integrity of proteins during extraction and purification processes.
Case Study: Plasma Membrane Protein Isolation
In a study focusing on plasma membrane proteins, this compound was utilized to create an optimal environment for protein solubilization and digestion prior to mass spectrometry analysis. The use of this buffer allowed for improved recovery of low-abundance proteins while minimizing interference from contaminants .
Role in Iron Sequestration Studies
Recent studies have highlighted the importance of phosphate anions, including those from this compound, in the mechanism of iron sequestration by specific proteins. For example, research on the ferric binding protein (FbpA) demonstrated that phosphate enhances the kinetics of iron(III) loading into the protein .
Mechanism Insights:
- The presence of excess phosphate significantly alters the binding kinetics of iron(III) citrate complexes with FbpA.
- Phosphate aids in stabilizing intermediates during iron loading, suggesting its active role beyond mere buffering.
Mechanism of Action
The mechanism of action of tris phosphate dibasic involves its ability to dissociate into sodium and phosphate ions in aqueous solutions. These ions interact with various molecular targets and pathways:
Buffering Action: The phosphate ions help maintain pH stability in biological and chemical systems.
Complexation: The phosphate ions can form complexes with metal ions, aiding in water softening and metal ion sequestration.
Comparison with Similar Compounds
Comparative Analysis with Sodium Phosphate Dibasic
Chemical Structure: Sodium phosphate dibasic (Na₂HPO₄) is an inorganic salt, while Tris phosphate dibasic combines organic Tris with phosphate moieties. Buffering Range: Sodium phosphate dibasic operates optimally at pH 6.5–7.5, compared to Tris phosphate’s broader alkaline range (7.0–9.0) . Applications:
- Sodium phosphate is preferred in capillary electrophoresis (CE) due to its low UV absorptivity and ability to induce sufficient charge on nanoparticles for separation .
- Tris phosphate is favored in electrophoresis and enzyme reactions requiring alkaline conditions, where sodium phosphate’s narrower range is insufficient .
Stability : Sodium phosphate exhibits high solubility in aqueous solutions but may precipitate in high-concentration divalent cation environments. Tris phosphate maintains stability in alkaline media, critical for prolonged experiments .
Comparison with Potassium Phosphate Dibasic
Chemical Similarities : Both potassium phosphate dibasic (K₂HPO₄) and this compound serve as buffering agents but differ in cation composition and applications.
Buffering Range : Potassium phosphate also buffers near neutral pH (6.5–7.5), overlapping minimally with Tris phosphate’s alkaline range .
Applications :
- Potassium phosphate is common in microbial culture media (e.g., bacterial growth) and protein purification due to compatibility with biological systems .
- Tris phosphate is reserved for molecular biology applications where higher pH and organic buffering components are advantageous .
Hygroscopicity : Potassium phosphate is hygroscopic, requiring dry storage, whereas Tris phosphate’s organic backbone reduces moisture sensitivity .
Contrast with Calcium Phosphate Dibasic
Structure and Use: Calcium phosphate dibasic (CaHPO₄·2H₂O) is a non-hygroscopic inorganic compound used primarily as a pharmaceutical excipient in tablet formulations . Unlike Tris phosphate, it lacks buffering utility in solution due to low solubility and is instead valued for its compressibility and stability in solid-state applications . Limitations: Crystal water in calcium phosphate dibasic may interact with moisture-sensitive active ingredients, a concern absent in Tris phosphate .
Other Relevant Buffers: Tris-HCl and HEPES
Tris-HCl : Buffers in pH 7.0–9.0, similar to Tris phosphate, but lacks phosphate groups. It may interfere with enzymatic reactions sensitive to primary amines, whereas Tris phosphate’s phosphate groups enhance compatibility in phosphorylation studies .
HEPES : Effective in pH 7.0–8.5, HEPES is inert in metal-catalyzed reactions but unsuitable for alkaline conditions beyond pH 9.0, where Tris phosphate excels .
Research and Application Insights
- Catalytic Roles : Phosphate ions (e.g., in sodium/potassium phosphate) act as bifunctional catalysts in drug metabolism, as seen in cyclophosphamide conversion . Tris phosphate’s phosphate groups may similarly participate in enzymatic or chemical reactions, though specific studies are lacking.
- Electrophoresis : Tris phosphate’s ionic strength and pH stability improve nucleic acid resolution in alkaline gels compared to sodium phosphate .
- Biocompatibility : Sodium/potassium phosphates are preferred in cell-based assays, while Tris phosphate’s organic nature suits in vitro molecular workflows .
Biological Activity
Tris phosphate dibasic, also known as trisodium phosphate or tris phosphate, is a compound widely used in biochemical applications and research. Its biological activity is significant in various contexts, particularly in buffer solutions, enzyme assays, and cellular processes. This article explores the biological activity of this compound, including its role in enzymatic reactions, cellular environments, and its interactions with other biochemical compounds.
Overview of this compound
- Chemical Structure : this compound is a salt formed from tris(hydroxymethyl)aminomethane (Tris) and phosphoric acid. It typically exists as a white crystalline powder.
- Molecular Weight : 219.1 g/mol .
1. Buffering Capacity
This compound is commonly utilized in biological buffers due to its ability to maintain pH stability in physiological ranges (typically pH 7-9). The buffering action is crucial for maintaining optimal conditions for enzymatic reactions and cellular functions.
- pH Stability : It effectively stabilizes pH against changes caused by metabolic activities or environmental conditions.
- Applications : Used in various biochemical assays and cell culture media.
2. Enzyme Interaction
Research has shown that this compound can influence the activity of certain enzymes. For instance, studies indicate that it may inhibit the hydrolysis activity of enzymes like LCC (lipase) and TfCut2 (cutinase) when present in high concentrations .
Table 1: Inhibition Effects of this compound on Enzymatic Activity
Enzyme | Buffer Concentration (mM) | Inhibition Observed | Kinetic Parameters |
---|---|---|---|
LCC | 0.2 - 0.4 | Yes | Competitive |
TfCut2 | 0.1 - 0.3 | Yes | Competitive |
3. Role in Iron Acquisition
This compound plays a role in the acquisition of iron by bacteria, particularly in the context of iron(III) loading into ferric binding proteins (FbpA). Studies suggest that phosphate ions enhance the kinetics of iron loading processes .
- Mechanism : In the presence of excess phosphate, iron(III) citrate forms a stable complex with FbpA, facilitating iron transport across bacterial membranes.
- Kinetic Studies : The presence of this compound allows for a more efficient iron acquisition process compared to citrate alone.
Case Study 1: Enzymatic Hydrolysis of PET
In a study examining the hydrolysis rates of polyethylene terephthalate (PET), researchers found that higher concentrations of this compound significantly inhibited the activity of LCC and TfCut2 enzymes compared to sodium phosphate buffers . This suggests that while this compound is effective as a buffer, it may not be ideal for all enzymatic reactions.
Case Study 2: Protein Folding and Stability
Another investigation focused on the stability of green fluorescent protein (GFP) under acidic conditions using this compound as a buffer component . The study revealed that GFP maintained its fluorescence after being subjected to acidic environments when buffered with this compound, indicating its potential use in preserving protein functionality during experimental procedures.
Research Findings
Recent findings highlight the dual nature of this compound's biological activities:
- Buffering Agent : Essential for maintaining pH during biochemical assays.
- Enzyme Modulator : Can act as an inhibitor or facilitator depending on concentration and context.
Q & A
Q. How should Tris phosphate dibasic buffers be optimized for protein extraction efficiency in comparative studies?
Basic Research Question
To optimize this compound buffers for protein extraction, systematically compare buffer composition, pH, and ionic strength. For example, in pistachio protein extraction, Tris/HCl (pH 8.0) yielded 77.4% protein content vs. 70.2% in dibasic sodium phosphate, with comparable recovery rates (~90%) . Methodological steps:
- Prepare buffers with varying molar ratios of Tris and phosphate (e.g., 20–100 mM).
- Adjust pH using HCl/NaOH to target ranges (e.g., pH 7.4–8.5).
- Quantify protein content via Bradford/Lowry assays and recovery rates via centrifugation/washing protocols.
Q. What experimental variables influence the long-term stability of phosphate buffers in biochemical assays?
Basic Research Question
Key variables include temperature, pH drift, and ionic interactions. For sterilization protocols, PBS buffers (0.12% sodium phosphate dibasic, 0.015% monobasic) retained stability under microwave irradiation (35–50°C, 1–50 seconds), suggesting controlled thermal exposure preserves buffer integrity . Steps:
- Monitor pH and conductivity over time under varying storage conditions.
- Use spectrophotometric assays to detect precipitate formation.
- Validate stability via repeated protein-binding assays (e.g., ELISA).
Q. How can researchers resolve contradictions in buffer efficacy across different extraction protocols?
Advanced Research Question
Contradictions often arise from matrix-specific interactions (e.g., plant vs. animal tissues). In pistachio studies, Tris/HCl outperformed phosphate buffers, likely due to enhanced solubility of 2S albumins in Tris . To resolve discrepancies:
- Conduct comparative extraction trials using standardized protein sources.
- Analyze buffer-protein binding via isothermal titration calorimetry (ITC) .
- Use SEC-MALS to assess protein aggregation in different buffers .
Q. What methodologies are suitable for probing molecular interactions between this compound and cargo molecules in nanocarriers?
Advanced Research Question
Advanced techniques like fluorescence quenching and dynamic light scattering (DLS) can reveal binding dynamics. For example, Tris phosphate buffers in PLGA nanoparticles showed pH-dependent cargo release, influenced by ionic interactions with phosphate groups . Protocol:
- Prepare nanoparticles with encapsulated fluorescent probes (e.g., BODIPY).
- Monitor leakage rates under varying buffer conditions (pH 7.4–8.5).
- Validate interactions via FTIR or surface plasmon resonance (SPR).
Q. How can experimental design models optimize phosphate removal using this compound in environmental samples?
Advanced Research Question
Response surface methodology (RSM) and Box-Behnken designs are effective. In zeolite-based phosphate removal, sodium phosphate dibasic solutions were optimized at pH 6–8, with adsorption capacities validated via Langmuir isotherms . Steps:
- Define variables (pH, adsorbent dosage, contact time) using factorial designs.
- Quantify phosphate removal via UV-Vis spectrophotometry (molybdenum-blue method).
- Validate models using ANOVA and desirability functions.
Q. What techniques assess the thermal stability of bioprostheses preserved in Tris phosphate buffers?
Advanced Research Question
Differential scanning calorimetry (DSC) and tensile testing are critical. In microwave-sterilized tissues, PBS buffers (with phosphate dibasic/monobasic) maintained collagen integrity up to 50°C, while higher temperatures caused denaturation . Protocol:
- Incubate tissues in buffers at incremental temperatures (20–60°C).
- Measure denaturation enthalpy via DSC.
- Perform mechanical testing to evaluate elasticity loss.
Q. How does this compound enhance reproducibility in nanoparticle-protein conjugation studies?
Advanced Research Question
Controlled buffer ionic strength minimizes nonspecific binding. For virus-like nanoparticles, phosphate buffers (pH 7.4) stabilized His-tagged proteins via electrostatic interactions, improving encapsulation efficiency . Methodology:
- Synthesize nanoparticles using solvent displacement methods.
- Titrate phosphate concentrations (10–50 mM) to optimize surface charge (zeta potential).
- Quantify protein loading via SDS-PAGE or mass spectrometry.
Notes
- Avoid commercial vendors (e.g., Sigma-Aldrich) in answers unless critical to methodology.
- Data tables from cited studies (e.g., protein recovery rates , adsorption isotherms ) should be referenced directly in follow-up experimental designs.
- For advanced questions, prioritize peer-reviewed studies over supplier catalogs (e.g., excluded).
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11NO3.H3O4P/c2*5-4(1-6,2-7)3-8;1-5(2,3)4/h2*6-8H,1-3,5H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYASHAYBKIUKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H25N2O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585274 | |
Record name | Phosphoric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-11-5 | |
Record name | Phosphoric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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